molecular formula C16H20N4O2S B2760213 4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide CAS No. 941916-28-5

4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2760213
CAS No.: 941916-28-5
M. Wt: 332.42
InChI Key: RWLGDWLYWWOMBI-UHFFFAOYSA-N
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Description

4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound with the molecular formula C16H20N4O2S and a molecular weight of 332.42 g/mol. This compound features a thiazole ring, a urea derivative, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Urea Derivative Formation: The introduction of the urea group can be achieved by reacting an isocyanate with an amine. In this case, p-tolyl isocyanate can react with a suitable amine to form the urea derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the thiazole derivative with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea moiety are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-sulfonamide: Contains a sulfonamide group, which may alter its biological activity.

    4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-amine: Features an amine group, potentially affecting its reactivity and interactions.

Uniqueness

4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)carbamoylamino]-N-propyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-4-9-17-14(21)13-11(3)18-16(23-13)20-15(22)19-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLGDWLYWWOMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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